

Technical Support Center: N-octadecyl-pSar25 (C18-pSar25) LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-octadecyl-pSar25	
Cat. No.:	B15547716	Get Quote

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with lipid nanoparticles (LNPs) formulated with the PEG-alternative lipid, **N-octadecyl-pSar25** (C18-pSar25).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of C18-pSar25 in an LNP formulation?

A1: C18-pSar25 is a polysarcosine (pSar) lipid that serves as an alternative to traditional polyethylene glycol (PEG)-lipids.[1][2] Its main function is to form a hydrophilic shell around the LNP. This shell provides colloidal stability, preventing the aggregation of nanoparticles.[3][4] Like PEG-lipids, it also plays a role in regulating the particle's size and in vivo circulation time. [5][6] The investigation into pSar lipids like C18-pSar25 is driven by the need to find alternatives to PEG-lipids, which can sometimes cause adverse immune reactions.[2]

Q2: How does the performance of C18-pSar25 LNPs compare to standard PEG-LNPs?

A2: Studies have shown that completely replacing a PEG-lipid with a pSar lipid like C18-pSar25 can maintain or even increase mRNA delivery efficiency.[1] For instance, LNPs formulated with C18-pSar25 have demonstrated significantly higher delivery efficiency in cell lines like C2C12 and Hep3B compared to their PEG counterparts.[1] They also exhibit comparable safety profiles in vivo.[1]

Q3: What are the essential "helper lipids" in a C18-pSar25 LNP, and what are their functions?



A3: Besides the ionizable lipid and C18-pSar25, LNP formulations require helper lipids, typically cholesterol and a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[7][8]

- Cholesterol: This lipid is crucial for the stability and structure of the LNP.[6][9] It fills gaps between the other lipid tails, influencing membrane integrity and rigidity, and can promote the fusion of the LNP with the endosomal membrane to release its cargo.[6][10]
- DSPC (Phospholipid): As a cylindrical-shaped lipid, DSPC provides bilayer stability and structural integrity to the nanoparticle, which is vital for in vivo applications.[5][6] It is a key component in clinically approved LNP formulations.[7]
- DOPE (Phospholipid): In some formulations, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is used. Its cone-shaped geometry can promote the disruption of the endosomal membrane, facilitating the release of the RNA cargo into the cytoplasm.[5][6][10]

Troubleshooting Guide

Problem 1: My C18-pSar25 LNPs are significantly larger than my PEG-LNPs.

Cause & Solution: This is an expected outcome. Research shows that LNPs formulated with single-tail pSar lipids like C16-pSar25 and C18-pSar25 tend to form larger particles. For example, while a PEG-LNP might have a diameter of around 85 nm, a C18-pSar25 LNP could be more than double that size, exceeding 200 nm.[11]

• Action: Confirm that your particle size is within the expected range for this formulation (see data table below). If the size is excessively large (>500 nm) or the Polydispersity Index (PDI) is high (>0.2), this may indicate formulation issues. Re-evaluate your mixing process, flow rates in the microfluidic device, and the quality of your lipids.[12][13]

Problem 2: The mRNA encapsulation efficiency in my C18-pSar25 LNPs is low.

Cause & Solution: Encapsulation efficiency for pSar LNPs is generally high, often between 80% and 90%.[1] If you are experiencing lower values, consider the following:

 Lipid Quality: Ensure lipids have not degraded. Store them under the recommended conditions.



- pH of Buffers: The ionizable lipid requires a low pH (typically pH 4) during formulation to be positively charged, enabling it to complex with the negatively charged mRNA.[7][14] Verify the pH of your aqueous buffer.
- Mixing Parameters: Inconsistent or suboptimal mixing in the microfluidic device can lead to poor encapsulation. Ensure the flow rate ratio (FRR) and total flow rate (TFR) are optimized for your system.[12]
- Ionizable Lipid Choice: The interaction between the ionizable lipid and the other components is critical. While C18-pSar25 works well with ionizable lipids like ALC-0315 and SM-102, ensure the molar ratios are appropriate.[1]

Problem 3: My in vitro transfection efficiency is poor, even with high encapsulation.

Cause & Solution: High encapsulation does not always guarantee effective delivery and endosomal escape.

- Helper Lipid Composition: The balance between structural lipids (like DSPC) and fusogenic lipids (like DOPE) can impact endosomal escape.[5][10] While DSPC provides stability, lipids with phosphoethanolamine (PE) head groups are known to be more fusogenic and can enhance endosomal escape.[10] You may need to optimize the type and ratio of your helper lipids.
- C18-pSar25 Density: While necessary for stability, an overly dense surface shielding from the pSar lipid could hinder interactions with the cell membrane, reducing uptake or endosomal release, a phenomenon also seen with PEG-lipids.[5][6] Consider optimizing the molar percentage of C18-pSar25 in your formulation (typically around 1.5 mol%).[7][15]
- Cell Line Differences: Transfection efficiency can be highly cell-type dependent. The high
 efficiency of C18-pSar25 LNPs has been noted in C2C12 and Hep3B cells.[1] Confirm
 performance in your specific cell line of interest.

Data Presentation: Physicochemical & Performance Metrics



The following table summarizes representative data for LNPs formulated with C18-pSar25 and other pSar lipids compared to a standard PEG-lipid, using the ionizable lipid ALC-0315.

LNP Formulation (Lipid Compositio n)	Hydrodyna mic Diameter (nm)	PDI	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Relative mRNA Delivery Efficiency (vs. PEG)
ALC-0315 / C18-pSar25	> 200	~0.20	~ -5.0	80-90%	> 4-fold increase
ALC-0315 / C16-pSar25	> 200	~0.18	~ -4.0	80-90%	> 5-fold increase
ALC-0315 / DMG-pSar25	~100	~0.15	~ -3.0	80-90%	> 5-fold increase
ALC-0315 / PEG (Control)	~85	~0.10	~ -2.5	> 90%	1-fold (baseline)

Data compiled from studies on ALC-0315 based LNPs.[1][11] Delivery efficiency was measured via luminescence in C2C12 and Hep3B cells.[1]

Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating C18-pSar25 LNPs using a microfluidic device.

- Materials:
 - o Ionizable lipid (e.g., ALC-0315), DSPC, Cholesterol, C18-pSar25.
 - mRNA in an aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0).[14]
 - Anhydrous ethanol.



- Microfluidic mixing chip (e.g., from NanoAssemblr or a similar system).
- Syringe pumps.

Procedure:

- Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and C18-pSar25 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[7][15]
- Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer (pH 4.0).
- Setup Microfluidics: Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
- Mixing: Pump the two solutions through the microfluidic mixer at a defined flow rate ratio
 (FRR), typically 3:1 (aqueous:ethanol), and a total flow rate (TFR) of >10 mL/min.[14] The
 rapid mixing of the aqueous and organic streams causes the lipids to precipitate and selfassemble with the mRNA into LNPs.
- Dialysis: Collect the resulting LNP solution and dialyze it against Phosphate-Buffered
 Saline (PBS, pH 7.4) for at least 6 hours or overnight to remove the ethanol and raise the pH.[11][12]
- Sterilization & Storage: Filter the final LNP solution through a 0.22 μm sterile filter and store at 4°C.

2. Characterization of LNPs

- Size and Polydispersity (PDI):
 - Method: Dynamic Light Scattering (DLS).[12]
 - Procedure: Dilute the LNP sample in PBS (pH 7.4). Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). An acceptable PDI is typically < 0.2.[12]
- Encapsulation Efficiency:



Method: RiboGreen Assay.[12][16]

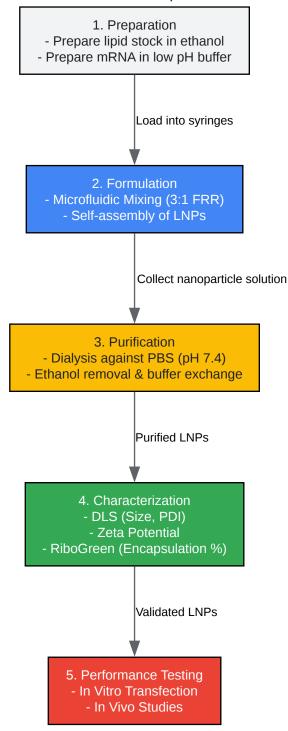
Procedure:

- Measure the total mRNA concentration by adding a lysis buffer (e.g., Triton X-100) to the LNP sample to disrupt the particles, then adding the RiboGreen dye and measuring fluorescence.
- Measure the amount of free (unencapsulated) mRNA by measuring the fluorescence of an intact LNP sample with the RiboGreen dye.
- Calculate the encapsulation efficiency as: ((Total mRNA Free mRNA) / Total mRNA) * 100%.

Visualizations



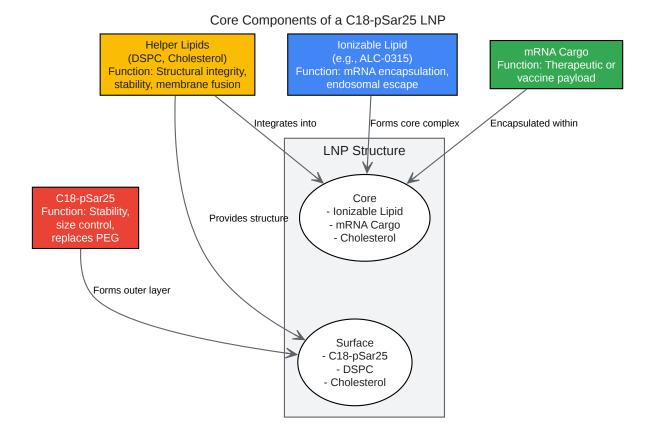
Experimental Workflow for C18-pSar25 LNP Development



Click to download full resolution via product page

Caption: A typical workflow for the formulation and testing of C18-pSar25 LNPs.

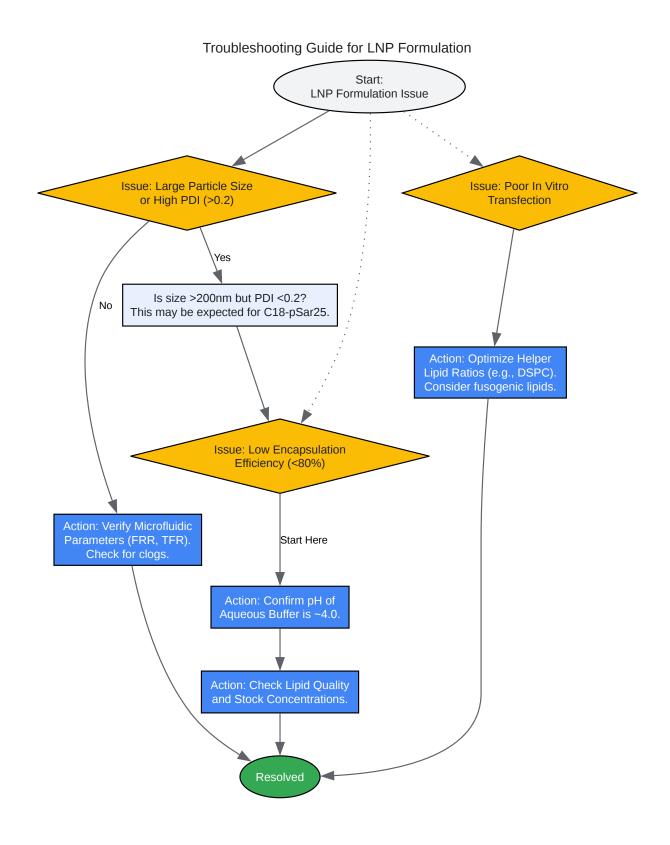




Click to download full resolution via product page

Caption: The functional roles of the core components in a C18-pSar25 LNP.





Click to download full resolution via product page

Caption: A logical flowchart for troubleshooting common C18-pSar25 LNP issues.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Engineering LNPs with polysarcosine lipids for mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ribopro.eu [ribopro.eu]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the role of helper lipids in lipid nanoparticle formulations of siRNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics
 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]



To cite this document: BenchChem. [Technical Support Center: N-octadecyl-pSar25 (C18-pSar25) LNP Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547716#impact-of-lipid-composition-on-n-octadecyl-psar25-lnp-performance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com